3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene
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Overview
Description
The compound “3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene” is an organic compound with a propene group attached to a dimethoxyphenyl group. The presence of the dimethoxyphenyl group suggests that this compound may have properties similar to other phenolic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a phenyl ring with two methoxy groups attached at the 2 and 6 positions, and a propene group attached at the 3 position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often participate in reactions involving their phenolic OH groups, the double bond in the propene group, or the methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenolic and propene groups .Scientific Research Applications
Structural Analysis and Chemical Properties
- The compound has been structurally analyzed in different contexts. For example, studies on related chalcones, which share a similar structure with 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene, have provided insights into their molecular geometry and interactions. Weak intermolecular interactions such as C—H⋯O, C—H⋯Br, and π–π stacking have been observed, which could be relevant for understanding the properties and reactivity of the compound (Jasinski et al., 2010).
Catalysis and Polymerization
- The compound's structure is related to substances used in catalysis and polymerization. For instance, studies have explored how similar compounds participate in reactions like methanol conversion to propene and the creation of copolymer elastomers. These processes are crucial in chemical manufacturing and have wide applications in creating materials and fuels (Wu et al., 2011), (Voegelé et al., 2002).
Lignin Analysis and Biomass Conversion
- The compound has similarities with lignin model compounds, and studies have examined the behavior of these compounds during processes like tetramethylammonium hydroxide (TMAH) thermochemolysis. These studies are pivotal for understanding the conversion of biomass into valuable chemicals and fuels (Kuroda et al., 2009).
Olefin Oligomerization
- Research on olefin oligomerization, where similar compounds act as catalysts, is significant for producing various chemical substances used in industry. These studies help in understanding the reaction mechanisms and optimizing the production of specific olefins (Janiak & Blank, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethoxy-2-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-10-11(13-3)6-5-7-12(10)14-4/h5-7H,1,8H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZSBIVESAKECP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC=C1OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641219 |
Source
|
Record name | 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene | |
CAS RN |
35820-26-9 |
Source
|
Record name | 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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